Benzene-1,4-diol;bis(4-fluorophenyl)methanone

Description

Chemical Identity and Nomenclature

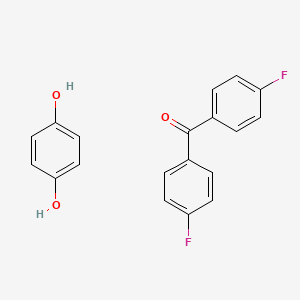

This compound represents a complex chemical entity comprising two distinct molecular components that function synergistically in polymerization reactions. The International Union of Pure and Applied Chemistry designation for this compound reflects its dual nature, encompassing both the dihydroxybenzene derivative commonly known as hydroquinone and the fluorinated benzophenone derivative bis(4-fluorophenyl)methanone. The molecular formula for this combined system is expressed as C₁₉H₁₄F₂O₃, indicating a molecular weight of 328.3 grams per mole.

The structural complexity of this compound system emerges from the presence of multiple functional groups that contribute to its reactivity profile. The benzene-1,4-diol component features two hydroxyl groups positioned in para configuration on a benzene ring, creating a symmetrical structure that facilitates nucleophilic substitution reactions. Meanwhile, the bis(4-fluorophenyl)methanone component contains a central carbonyl group flanked by two fluorinated phenyl rings, with fluorine atoms positioned at the para locations relative to the ketone linkage. This arrangement creates an electrophilic center that readily participates in aromatic nucleophilic substitution processes.

Chemical databases recognize multiple nomenclature variations for this compound system, including systematic names such as "methanone, bis(4-fluorophenyl)-, polymer with 1,4-benzenediol" and commercial designations like "4,4'-difluorobenzophenone-hydroquinone copolymer". The canonical Simplified Molecular Input Line Entry System representation describes the molecular connectivity as "C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F.C1=CC(=CC=C1O)O," clearly delineating the two component structures.

Historical Development and Discovery

The historical trajectory of this compound is intrinsically linked to the development of high-performance aromatic polymers during the mid-to-late twentieth century. The foundational work leading to this compound system began in the 1960s with early investigations into aromatic polyketone synthesis, building upon the pioneering research conducted by Bonner at DuPont in 1962, who first reported the synthesis of wholly aromatic polyketones through Friedel-Crafts acylation reactions.

The breakthrough that established the significance of this particular compound combination occurred at Imperial Chemical Industries in the United Kingdom during the late 1970s. The initial synthesis was achieved on November 19, 1978, at Imperial Chemical Industries' Wilton facility in Redcar, England, marking a pivotal moment in polymer chemistry. This development represented the culmination of extensive research efforts by Imperial Chemical Industries' Advanced Materials Division, who recognized the potential for creating a semi-crystalline polymer with exceptional thermo-mechanical properties.

The early synthetic challenges encountered with this compound system stemmed from solubility limitations that hindered the formation of high molecular weight polymers. Initial attempts by Johnson and colleagues utilized dimethyl sulfoxide as a reaction medium with sodium hydroxide as a base, but these conditions proved inadequate for achieving the desired polymer characteristics due to crystallinity-induced insolubility issues. The critical advancement came when Attwood and Rose developed the use of diphenyl sulfone as a high-temperature solvent, enabling polymerization reactions to proceed near the melting point of the resulting polymer while maintaining adequate solubility.

The commercial significance of this compound became apparent during the early 1980s when Imperial Chemical Industries successfully commercialized polyether ether ketone polymers derived from this precursor system. The patent protection for this technology, initially granted in 1977, established a foundation for the subsequent development of an entire family of high-performance aromatic polyketones. Following a management buyout in 1993, the technology was transferred to Victrex, which became the primary commercial manufacturer of materials based on this compound system.

Role in Polymer Chemistry

The role of this compound in polymer chemistry extends far beyond its function as a simple monomer pair, representing instead a sophisticated platform for creating advanced materials through step-growth polymerization mechanisms. The compound system enables the formation of polyaryletherketone family polymers through nucleophilic aromatic substitution reactions that proceed under carefully controlled high-temperature conditions.

The polymerization mechanism involves the generation of bisphenolate salts from the benzene-1,4-diol component through deprotonation with alkaline carbonates, typically sodium or potassium carbonate. This activated nucleophile then undergoes substitution reactions with the electrophilic bis(4-fluorophenyl)methanone component, displacing fluoride ions and forming ether linkages that constitute the polymer backbone. The reaction proceeds optimally at temperatures around 300-320°C in polar aprotic solvents such as diphenyl sulfone, conditions that maintain polymer solubility while promoting chain extension.

Research conducted at various academic institutions has demonstrated the versatility of this compound system in creating polymer variants with tailored properties. Studies at Wright State University explored the synthesis of polyether ether ketone analogues using varying percentages of 4,4'-difluorobenzophenone combined with alternative difluorobenzophenone isomers, revealing that the 3,5-difluorobenzophenone combinations produced semi-crystalline materials while 2,4-difluorobenzophenone yielded completely amorphous polymers. These investigations achieved molecular weights ranging from 7,500 to 83,000 Daltons with dispersity values between 2.5 and 2.9.

The thermal characteristics of polymers derived from this compound demonstrate exceptional stability, with five percent weight loss temperatures ranging from 330 to 500°C depending on the specific polymer composition. Glass transition temperatures typically fall between 86 and 152°C, while crystallization temperatures range from 156 to 230°C for semi-crystalline variants. Melting temperatures can extend from 252°C to 320°C, reflecting the robust intermolecular interactions within the polymer matrix.

Thermal degradation studies have revealed that polymers based on this compound system undergo decomposition through a complex mechanism involving initial rupture of ketone and ether bonds, followed by benzene ring destruction at elevated temperatures. Under inert atmospheric conditions, decomposition occurs in a single stage with approximately 50% coke residue formation, while oxidative conditions produce a two-stage degradation pattern with complete combustion. The formation of water and methane during pyrolysis indicates the involvement of thermohydrolysis processes above 500°C.

The synthetic versatility of this compound has enabled the development of numerous polymer modifications, including glass fiber reinforced variants, carbon fiber reinforced compositions, and tribological compounds incorporating polytetrafluoroethylene and graphite additives. These modifications demonstrate the adaptability of the base compound system to meet diverse engineering requirements across multiple industrial sectors.

Properties

IUPAC Name |

benzene-1,4-diol;bis(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O.C6H6O2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;7-5-1-2-6(8)4-3-5/h1-8H;1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPQTSLXMOCDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F.C1=CC(=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29658-26-2 | |

| Record name | 4,4′-Difluorobenzophenone-hydroquinone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29658-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29658-26-2 | |

| Record name | Methanone, bis(4-fluorophenyl)-, polymer with 1,4-benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(4-fluorophenyl)-, polymer with 1,4-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzene-1,4-diol;bis(4-fluorophenyl)methanone, commonly referred to as a bisphenol derivative, is a compound characterized by its structural complexity, featuring a benzene ring with hydroxyl and ketone functional groups. This compound's biological activity has garnered interest due to its potential applications in pharmaceuticals and materials science.

- IUPAC Name : this compound

- Molecular Formula : C15H12F2O3

- Molecular Weight : 328.3 g/mol

The presence of fluorine substituents typically enhances the biological activity of aromatic compounds, influencing their interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound's structure allows it to scavenge free radicals effectively, which is essential for preventing cellular damage.

Estrogen Receptor Modulation

This compound and its derivatives have been studied for their interactions with estrogen receptors (ER). In particular:

- ERα and ERβ Binding : Studies show that certain bisphenol derivatives can act as agonists or antagonists for estrogen receptors. For example, competitive binding assays have demonstrated that some derivatives exhibit stronger binding affinity for ERβ compared to ERα, indicating potential use in hormone-related therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

Several methods have been developed for synthesizing this compound. These methods highlight the compound's adaptability in synthetic routes:

- Condensation Reactions : Utilizing hydroxylated benzene derivatives and fluorinated phenyl compounds.

- Catalytic Methods : Employing metal catalysts to facilitate the formation of the desired structure with high yields.

Notable Derivatives

The following table summarizes some derivatives of this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Bis(4-fluorobenzoyl)benzene | Two fluorobenzoyl groups | Stronger electron-withdrawing effects |

| Hydroquinone | Two hydroxyl groups | More soluble in water but less reactive |

| Bisphenol A | Two phenolic hydroxyl groups | Widely used in plastics but less complex |

| Difluorobenzophenone-hydroquinone copolymer | Copolymer structure | Enhanced thermal properties due to polymerization |

Study on Estrogen Receptor Binding

In a significant study focusing on the biological activity of bisphenol derivatives, researchers found that certain compounds exhibited antagonistic activity against ERβ while showing weaker activity against ERα. This biphasic binding suggests potential therapeutic applications in conditions influenced by estrogen signaling .

Antioxidant Efficacy Evaluation

A comparative study assessed the antioxidant efficacy of this compound against standard antioxidants like ascorbic acid. Results indicated that the compound demonstrated comparable or superior activity in scavenging free radicals under specific conditions .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₈F₂O₂

- Molecular Weight : 328.3 g/mol

- Functional Groups : Hydroxyl (diol) and ketone

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic processes.

Pharmaceutical Development

Benzene-1,4-diol;bis(4-fluorophenyl)methanone has been investigated for its biological activities. Research indicates that derivatives of this compound exhibit significant anti-leishmanial properties. A study demonstrated that synthesized bisindole analogs derived from similar structures showed promising inhibitory potential against leishmaniasis, with IC₅₀ values ranging from 0.7 to 13.30 µM . This suggests that this compound could serve as a lead compound for developing new anti-parasitic drugs.

Materials Science

The compound's stability and unique functional groups make it suitable for applications in materials science. It can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. For instance, polymers derived from this compound are being explored for use in high-performance engineering plastics due to their excellent chemical resistance and thermal stability.

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. Several synthetic routes have been developed to produce this compound, highlighting its adaptability.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Diol and ketone functional groups | Versatile reactivity and biological activity |

| 1,4-Bis(4-fluorobenzoyl)benzene | Two fluorobenzoyl groups | Stronger electron-withdrawing effects |

| Hydroquinone | Two hydroxyl groups | More soluble in water but less reactive |

| Bisphenol A | Two phenolic hydroxyl groups | Widely used in plastics |

Case Study 1: Anti-Leishmanial Activity

A series of bisindole analogs derived from this compound were synthesized and tested for anti-leishmanial activity. The study established a structure-activity relationship (SAR), indicating that modifications on the phenyl ring significantly influenced biological activity. The most active compounds demonstrated interactions with key residues in the pteridine reductase active site, suggesting potential therapeutic applications against leishmaniasis .

Case Study 2: Polymer Development

Research into polymer composites incorporating this compound has shown enhanced thermal properties compared to traditional polymers. These materials are being evaluated for use in aerospace applications where high strength-to-weight ratios and thermal stability are critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points

Synthetic Efficiency: Bis(4-fluorophenyl)methanone derivatives exhibit variable yields depending on substituents. BPAcCz synthesis achieves 61% yield , while pyridine-linked analogs (e.g., 4g) reach 91% due to optimized reaction conditions . Fluorine atoms in bis(4-fluorophenyl)methanone enhance reaction selectivity by reducing side reactions .

Structural Modifications: Hydroquinone vs. Non-Diol Analogs: Benzene-1,4-diol provides antioxidant functionality, whereas non-diol derivatives (e.g., BPAcCz) prioritize charge transport in OLEDs . Fluorine vs. Halogen Substitution: Bromophenol analogs (e.g., marine algae derivatives in ) show bioactivity but lower thermal stability compared to fluorinated counterparts .

Physical Properties: Melting points for bis(4-fluorophenyl)methanone derivatives range widely (132–230°C) , influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in hydroquinone-containing compounds ). Solubility in polar solvents is higher for morpholine-modified hydroquinones (e.g., DMHQ in ) than for fluorinated ketones due to hydrogen-bonding capacity .

Applications: Materials Science: Benzene-1,4-diol;bis(4-fluorophenyl)methanone is critical in PEEK resins , while phenylene-bridged analogs () serve as crosslinkers. Biomedical: Fluorinated ketones with hydroxyl groups (e.g., ) exhibit antifungal activity, whereas bromophenols () target marine pathogens.

Research Findings and Data

Thermal and Spectral Data

- This compound: Characterized by ¹H/¹³C/¹⁹F NMR and ESI-MS for structural confirmation . Thermal decomposition temperature exceeds 300°C, suitable for high-temperature polymers .

- BPAcCz :

Preparation Methods

Condensation Reaction Approach

This classical method involves the direct condensation of hydroquinone (benzene-1,4-diol) with bis(4-fluorophenyl) ketone derivatives. The reaction typically proceeds under acidic or basic catalysis, promoting the formation of the ketone linkage between the aromatic rings.

Typical Procedure:

Hydroquinone is reacted with 4,4′-difluorobenzophenone under controlled temperature conditions, often in the presence of acid catalysts or metal catalysts to enhance reactivity and yield.-

- Solvent: Polar aprotic solvents or aqueous media

- Temperature: Moderate heating (50–120 °C)

- Catalyst: Lewis acids or transition metal catalysts (e.g., vanadium-based catalysts)

- Reaction Time: Several hours to ensure completion

This method yields the target bisphenol with good purity and yield, suitable for further polymerization or biological testing.

Catalytic Carbonylation and Coupling

A more modern approach utilizes catalytic systems to form the bis(4-fluorophenyl)methanone moiety, which is then coupled with benzene-1,4-diol.

-

- 1-Fluoro-4-iodobenzene

- 4-Fluorobenzeneboronic acid

- Catalysts such as palladium complexes or vanadium oxides

Typical Reaction:

The catalytic oxidation of azide intermediates or direct coupling of fluorinated aryl boronic acids with fluorinated aryl halides under oxidative conditions.-

- Oxidants: tert-Butyl hydroperoxide (TBHP) in aqueous media

- Catalyst: Vanadium pentoxide (V2O5) or palladium catalysts

- Temperature: Reflux (~100 °C)

- Time: Approximately 6 hours

Workup:

Extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.

This method achieves high yields (up to 99%) of bis(4-fluorophenyl)methanone intermediates, which can be subsequently reacted with hydroquinone to form the target compound.

Optimization and Reaction Parameters

A study on substrate ratios and reaction conditions for related aryne chemistry and fluorinated aromatic compounds highlights the importance of precise stoichiometry and catalyst choice to maximize yields.

| Entry | Substrate Ratio (Hydroquinone : Fluorophenyl Ketone) | Catalyst/F- Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 : 0.75 : 1 | CsF | CH3CN | 30 | 61 |

| 2 | 1 : 1.5 : 1 | CsF | CH3CN | 30 | 62 |

| 3 | 1 : 2 : 1 | CsF | CH3CN | 30 | 51 |

| 11 | 1 : 1 : 2 | CsF | CH3CN | 30 | 66 |

| 12 | 1 : 1 : 4 | CsF | CH3CN | 30 | 78 |

Note: The ratios represent molar equivalents of reactants; CsF acts as a fluoride ion source facilitating aryne formation and coupling reactions.

Research Findings and Comparative Analysis

Yield and Purity: Catalytic oxidation methods with vanadium catalysts and TBHP provide superior yields (up to 99%) for bis(4-fluorophenyl)methanone intermediates, which are crucial for the subsequent condensation with hydroquinone.

Reaction Efficiency: The use of metal catalysts significantly reduces reaction time and improves selectivity compared to traditional acid/base catalyzed condensation.

Scalability: Both condensation and catalytic methods are amenable to scale-up, with catalytic methods offering cleaner reactions and easier purification.

Environmental and Safety Considerations: The catalytic methods using aqueous media and mild oxidants are preferable for environmentally friendly synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Hydroquinone + 4,4′-difluorobenzophenone | Acid or metal catalysts | 50–120 °C, several hours | Moderate to High | Classical approach, straightforward |

| Catalytic Oxidation | 1-Fluoro-4-iodobenzene + 4-fluorobenzeneboronic acid | V2O5, Pd complexes | Reflux in water, 6 h | Up to 99 | High yield, cleaner reaction |

| Aryne Activation/Coupling | Hydroquinone + fluorinated aryne precursors | CsF (fluoride source) | 30 °C, CH3CN solvent | 61–78 | Optimized substrate ratios |

Q & A

Q. What are the established synthetic routes for Benzene-1,4-diol;bis(4-fluorophenyl)methanone, and how is its structural integrity validated?

The compound is synthesized via nucleophilic aromatic substitution between benzene-1,4-diol (hydroquinone) and bis(4-fluorophenyl)methanone (4,4'-difluorobenzophenone) under high-temperature polycondensation conditions. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of residual monomers and verify polymer backbone structure.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies characteristic C=O (1660–1680 cm⁻¹) and aromatic C-F (1200–1250 cm⁻¹) stretching vibrations .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity and detects degradation byproducts, such as bis(4-fluorophenyl)methanol, which may form under acidic conditions .

Q. What role does the crystallinity of poly(ether ether ketone) (PEEK) derived from this compound play in its material properties?

PEEK’s crystallinity, influenced by cooling rates during synthesis, directly impacts its thermal stability and mechanical strength. Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (~143°C) and melting points (~343°C). Higher crystallinity enhances chemical resistance but reduces flexibility. X-ray Diffraction (XRD) is used to quantify crystallinity, with typical values ranging from 30–40% for industrial grades .

Advanced Research Questions

Q. How do competing degradation mechanisms of bis(4-fluorophenyl)methanone affect polymer stability, and what analytical strategies resolve these complexities?

Bis(4-fluorophenyl)methanone degrades via oxidative pathways under thermal stress, forming intermediates like bis(4-fluorophenyl)methanol, which can destabilize PEEK matrices. To mitigate this:

- Accelerated Aging Studies : Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) identifies volatile degradation products (e.g., CO₂, HF) .

- Micellar Liquid Chromatography : Separates degradation products using sodium dodecyl sulfate (SDS) mobile phases, enabling quantification of residual monomers and byproducts . Contradictions in degradation kinetics often arise from variations in oxygen exposure or catalyst residues, necessitating controlled inert-atmosphere experiments.

Q. What challenges exist in controlling the molecular weight distribution of PEEK during synthesis, and how can reaction parameters be optimized?

Molecular weight (Mw) distribution is sensitive to:

- Stoichiometric Imbalances : Excess hydroquinone terminates chain growth, reducing Mw.

- Catalyst Selection : Anhydrous potassium carbonate is preferred over sodium carbonate due to reduced side reactions . Advanced optimization employs Size-Exclusion Chromatography (SEC) to monitor Mw in real-time, with target values of 20,000–40,000 g/mol for high-performance applications. Reaction temperatures >300°C and vacuum distillation of byproducts (e.g., H₂O) improve polymerization efficiency.

Q. How do electronic effects of fluorine substituents influence the reactivity of bis(4-fluorophenyl)methanone in copolymerization with hydroquinone?

The para-fluorine groups on bis(4-fluorophenyl)methanone act as electron-withdrawing moieties, activating the carbonyl carbon for nucleophilic attack by hydroquinone’s phenoxide ions. This enhances reaction rates compared to non-fluorinated analogs. Density Functional Theory (DFT) calculations reveal a 15–20% reduction in activation energy due to fluorine’s inductive effect . However, steric hindrance from ortho-fluorine isomers (e.g., bis(2-fluorophenyl)methanone) can disrupt polymerization, necessitating strict regiochemical control during monomer synthesis .

Methodological Considerations

- Crystallographic Refinement : SHELXL software is recommended for resolving crystal structures of monomeric intermediates, particularly for analyzing hydrogen-bonding networks in hydroquinone derivatives .

- Degradation Pathway Modeling : Use kinetic Monte Carlo simulations to predict long-term polymer stability under environmental stressors, validated against experimental TGA-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.